molecular formula C22H29N3O4S B12163871 Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate

Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate

Cat. No.: B12163871
M. Wt: 431.6 g/mol
InChI Key: DNVJIRTVKIGXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate is a complex organic compound with a thiophene core. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene core, followed by the introduction of various functional groups. Common reagents used in these reactions include dimethylamine, morpholine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

ethyl 5-[(dimethylamino)methyl]-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H29N3O4S/c1-4-29-22(27)20-19(16-8-6-5-7-9-16)17(14-24(2)3)30-21(20)23-18(26)15-25-10-12-28-13-11-25/h5-9H,4,10-15H2,1-3H3,(H,23,26)

InChI Key

DNVJIRTVKIGXGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)CN(C)C)NC(=O)CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.